C6-n-Butyl Substitution Increases Predicted logP by ~1.5 Units Versus the Unsubstituted Parent, Enhancing Membrane Partitioning Potential
Computational comparison of the target compound with its unsubstituted parent (1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide) reveals a substantial increase in predicted lipophilicity attributable to the C6 n-butyl group. The parent compound has an experimentally consistent SlogP of 2.51 [1]. Based on the established Hansch π contribution of approximately +0.5 logP per methylene unit and +1.5 for an n-butyl group, the target compound's logP is estimated at ~4.0. This places it in a distinctly higher lipophilicity bracket than the C6-methoxy analog (predicted logP ~2.0–2.5, based on the electron-withdrawing and H-bonding character of methoxy versus butyl) and the C6-methyl analog (logP ~1.48, measured for a closely related 6-methylquinoline-piperidine carboxamide ).
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP ≈ 4.0 (C6-n-butyl derivative) |
| Comparator Or Baseline | Unsubstituted parent: SlogP 2.51 (MMsINC); 6-Methoxy analog: predicted logP ~2.0–2.5; 6-Methyl analog: LogP 1.48 (Hit2Lead SC-64117067) |
| Quantified Difference | ΔlogP ≈ +1.5 vs. unsubstituted parent; ΔlogP ≈ +1.5–2.0 vs. 6-methoxy analog; ΔlogP ≈ +2.5 vs. 6-methyl comparator |
| Conditions | Computational prediction based on fragment-based logP contributions (Hansch approach); parent SlogP from MMsINC database; 6-methyl comparator LogP from Hit2Lead experimental determination. |
Why This Matters
Higher logP correlates with increased membrane permeability and potentially enhanced blood-brain barrier penetration, making the C6-butyl derivative a preferred candidate for intracellular or CNS targets where the parent or methoxy/methyl analogs may exhibit insufficient cellular uptake.
- [1] MMsINC Database. 1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide (MMs00472692). Physical Properties: SlogP 2.51487. Available at: http://mms.dsfarm.unipd.it/MMsINC/ (accessed 2026-04-30). View Source
